molecular formula C13H8INO B5798217 3-(5-iodo-2-furyl)-2-phenylacrylonitrile

3-(5-iodo-2-furyl)-2-phenylacrylonitrile

Cat. No. B5798217
M. Wt: 321.11 g/mol
InChI Key: ITPFQFFFVZIRFP-DHZHZOJOSA-N
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Description

3-(5-iodo-2-furyl)-2-phenylacrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as IFPA and is a member of the acrylonitrile family of compounds. IFPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

IFPA has been studied for its potential applications in various areas, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. Studies have shown that IFPA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. IFPA has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, IFPA has been shown to have antimicrobial activity against various bacteria and fungi.

Mechanism of Action

The mechanism of action of IFPA is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. IFPA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. IFPA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
IFPA has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and inhibiting angiogenesis. IFPA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. IFPA has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, IFPA has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

IFPA has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory activity, and antimicrobial activity. IFPA has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, IFPA has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on IFPA, including exploring its potential applications in combination therapy for cancer treatment, investigating its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases, and developing more stable and water-soluble analogs of IFPA. In addition, further studies are needed to elucidate the mechanism of action of IFPA and its potential side effects in vivo.
Conclusion:
In conclusion, IFPA is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IFPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. IFPA has several advantages for lab experiments, including its potent anticancer activity, anti-inflammatory activity, and antimicrobial activity. However, IFPA has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. Further studies are needed to explore the potential applications of IFPA and to elucidate its mechanism of action and potential side effects in vivo.

Synthesis Methods

IFPA can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. In the Knoevenagel condensation reaction, 5-iodo-2-furaldehyde and 2-phenylacetonitrile are reacted in the presence of a base such as sodium methoxide to form IFPA. In the Suzuki-Miyaura cross-coupling reaction, 5-iodo-2-furaldehyde is reacted with phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with acrylonitrile to form IFPA.

properties

IUPAC Name

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO/c14-13-7-6-12(16-13)8-11(9-15)10-4-2-1-3-5-10/h1-8H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFQFFFVZIRFP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile

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